4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride
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Overview
Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both a benzo[c][1,2,5]thiadiazole and a thiazole moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiazole moiety: This step involves the reaction of the benzo[c][1,2,5]thiadiazole intermediate with a thiazole precursor.
N-benzylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and have similar chemical properties.
Thiazole derivatives: Compounds with a thiazole moiety also share some similarities in their chemical behavior.
Uniqueness
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is unique due to the combination of both benzo[c][1,2,5]thiadiazole and thiazole moieties in its structure. This dual functionality contributes to its distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-benzyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2.ClH/c1-2-4-11(5-3-1)9-17-16-18-15(10-21-16)12-6-7-13-14(8-12)20-22-19-13;/h1-8,10H,9H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYRWFPGRNGTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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